N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine is a complex peptide compound. It is characterized by its unique sequence of amino acids, which includes L-ornithine, glycine, L-proline, L-leucine, and L-serine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace specific functional groups with others, potentially altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield thiols or amines.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It is investigated for its potential role in cellular signaling and protein interactions.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acids, resulting in distinct biological properties.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another related peptide with variations in the amino acid sequence.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
654638-12-7 |
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Molecular Formula |
C39H68N12O13 |
Molecular Weight |
913.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H68N12O13/c1-20(2)14-23(32(57)47-26(18-53)34(59)49-27(19-54)35(60)48-25(17-52)33(58)46-24(38(63)64)15-21(3)4)45-36(61)28-9-6-13-51(28)37(62)29-10-7-12-50(29)30(55)16-44-31(56)22(40)8-5-11-43-39(41)42/h20-29,52-54H,5-19,40H2,1-4H3,(H,44,56)(H,45,61)(H,46,58)(H,47,57)(H,48,60)(H,49,59)(H,63,64)(H4,41,42,43)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
GBIZGQIACAWRBC-PJYAFMLMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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